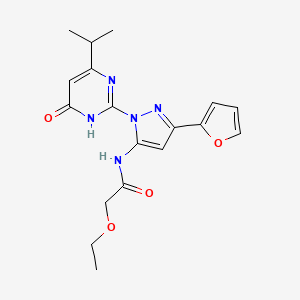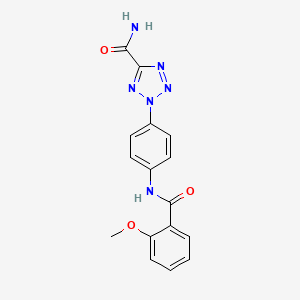
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
Pyrrole derivatives are often used as lead compounds for designing powerful bioactive agents. They are essential heterocyclic pharmacophores that induce prominent pharmaceutical effects, making them valuable in drug discovery and development .
Material Science
In material science, pyrrole derivatives contribute to the development of new materials with specific desired properties. Their ability to form stable structures and interact with other molecules makes them suitable for creating advanced materials .
Catalysis
Pyrrole derivatives play a significant role in catalysis. They are used in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Biological Activities
A wide spectrum of pyrrole and pyrrolidinone derivatives have been synthesized, most of which exhibit various significant biological activities. These activities make them potential candidates for future development of novel compounds active against different infections and diseases .
Pharmaceutical Effects
The pyrrolone and pyrrolidinone moieties are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects. Research is focused on synthesizing various derivatives to explore these effects further .
Synthesis Pathways
Researchers are also interested in the synthesis pathways of pyrrole derivatives. Modern methods involve metals, nanomaterials, and complex heterogeneous catalysis, which open up new possibilities for creating these compounds .
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-13-5-7-16(8-6-13)21-20(22(27)17-9-10-18(30-4)14(2)11-17)23(28)24(29)26(21)19-12-15(3)31-25-19/h5-12,21,27H,1-4H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZORNVMFNAQG-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide](/img/structure/B2974546.png)
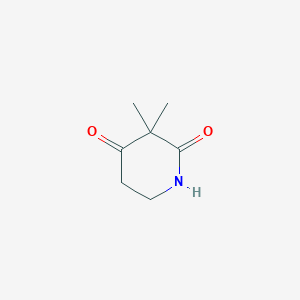
![1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2974548.png)
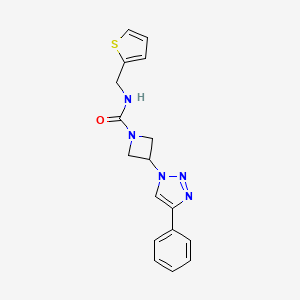

![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/no-structure.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
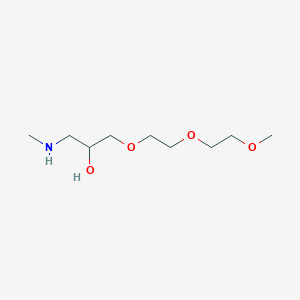
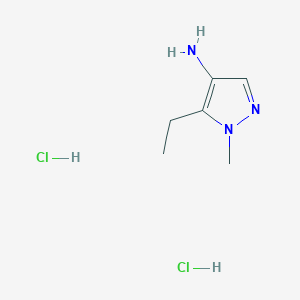
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
